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Compound of Interest

4-Bromoquinoline-8-carboxylic
Compound Name:
acid

Cat. No.: B2929349

This guide provides an in-depth technical analysis of the spectroscopic data for 4-
Bromoquinoline-8-carboxylic acid, a key heterocyclic compound with significant potential in
medicinal chemistry and materials science. Designed for researchers, scientists, and
professionals in drug development, this document synthesizes predictive data with foundational
spectroscopic principles to offer a comprehensive characterization of this molecule.

Introduction: The Significance of 4-Bromoquinoline-
8-carboxylic acid

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a
broad spectrum of biological activities. The introduction of a bromine atom and a carboxylic
acid group at specific positions on the quinoline scaffold, as in 4-Bromoquinoline-8-
carboxylic acid (CAS No. 1416438-29-3), creates a molecule with unique electronic and steric
properties. These features make it a valuable building block for designing novel kinase
inhibitors and antimicrobial agents. Accurate structural elucidation through spectroscopic
methods is paramount for its application in targeted synthesis and drug discovery programs.

Below is the two-dimensional structure of 4-Bromoquinoline-8-carboxylic acid:

Caption: 2D structure of 4-Bromoquinoline-8-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Due to the absence of readily available experimental spectra, the
following data is based on computational predictions, which provide a reliable estimation of the
chemical shifts and coupling patterns.

Predicted *H NMR Spectrum

The proton NMR spectrum of 4-Bromoquinoline-8-carboxylic acid is expected to show
distinct signals for the aromatic protons and the carboxylic acid proton. The electron-
withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group
significantly influence the chemical shifts of the quinoline ring protons.

Table 1: Predicted 'H NMR Data for 4-Bromogquinoline-8-carboxylic acid (500 MHz, DMSO-
de)

Proton Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2 8.85 d 48

H-3 7.80 d 48

H-5 8.25 dd 8.5, 1.5

H-6 7.70 t 8.0

H-7 8.10 dd 75,15

COOH 13.50 brs

Interpretation:

e The carboxylic acid proton is expected to appear as a broad singlet at a very downfield
chemical shift (around 13.50 ppm) due to hydrogen bonding and the acidic nature of the
proton.[1]
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e H-2 is deshielded by the adjacent nitrogen atom and appears at a downfield chemical shift. It
is coupled to H-3, resulting in a doublet.

e H-3is coupled to H-2, also appearing as a doublet.

e The protons on the benzene ring moiety (H-5, H-6, and H-7) exhibit a more complex splitting
pattern due to their coupling with each other. H-6 is expected to be a triplet due to coupling
with both H-5 and H-7. H-5 and H-7 will appear as doublets of doublets.

Predicted *C NMR Spectrum

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are influenced by the hybridization of the carbon atoms and the electronic
effects of the substituents.

Table 2: Predicted 13C NMR Data for 4-Bromoquinoline-8-carboxylic acid (125 MHz, DMSO-
ds)

Carbon Predicted Chemical Shift (6, ppm)
C-2 151.0
C-3 125.5
C-4 123.0
C-4a 148.5
C-5 128.0
C-6 129.5
C-7 137.0
C-8 130.0
C-8a 145.0
COOH 168.0

Interpretation:
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e The carboxylic acid carbon is expected at the most downfield chemical shift (around 168.0
ppm) due to the strong deshielding effect of the two oxygen atoms.[1]

e The carbon atoms of the quinoline ring appear in the aromatic region (120-155 ppm).

o C-4, being directly attached to the electronegative bromine atom, is expected to be
significantly deshielded.

e The quaternary carbons (C-4a, C-8, C-8a) can be distinguished from the protonated carbons
using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-Bromoquinoline-8-carboxylic acid

Wavenumber (cm—?) Intensity Assignment

O-H stretch (carboxylic acid

2500-3300 Broad, Strong )

dimer)
1710-1760 Strong C=0 stretch (carboxylic acid)

) C=C and C=N stretching

1580-1620 Medium o

(aromatic rings)
1210-1320 Medium C-O stretch (carboxylic acid)
1000-1100 Medium C-Br stretch
910-950 Broad, Medium O-H bend (out-of-plane)

Interpretation:

o The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H
stretching band from 2500 to 3300 cm™1, which is due to strong hydrogen bonding between
molecules.[2]
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e Astrong C=0 stretching absorption is expected between 1710 and 1760 cm~1.[2]
Conjugation with the aromatic ring may shift this absorption to a slightly lower wavenumber.

e The presence of the quinoline ring will give rise to multiple C=C and C=N stretching
vibrations in the 1580-1620 cm™~1 region.

» A C-O stretching vibration is also characteristic of the carboxylic acid group.[2]
e The C-Br stretching frequency is typically observed in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for 4-Bromoquinoline-8-carboxylic acid

Predicted Relative .
m/z . Assignment
Intensity

[M]* (Molecular ion peak,

251/253 High bromine isotope pattern)

234/236 Medium [M - OH]*

206/208 Medium [M - COOHJ*

127 High [M - Br - COOHJ*
Interpretation:

e The molecular ion peak ([M]*) is expected to be a doublet with approximately equal intensity
at m/z 251 and 253, which is the characteristic isotopic pattern for a molecule containing one
bromine atom (“°Br and 8!Br).

o A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH),
leading to a peak at [M - 17]*.
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Another significant fragmentation would be the loss of the entire carboxyl group (-COOH) as
a radical, resulting in a peak at [M - 45]*.

Subsequent loss of the bromine atom from this fragment would lead to a peak corresponding
to the quinoline cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 4-

Bromoquinoline-8-carboxylic acid.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromoquinoline-8-carboxylic
acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice of DMSO-ds is
crucial for dissolving the polar carboxylic acid and for observing the exchangeable carboxylic
acid proton.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Set the spectral width to cover the range of -2 to 16 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to cover the range of 0 to 200 ppm.

o Alarger number of scans will be required (e.g., 1024 or more) due to the lower natural
abundance of 13C.
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o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak of DMSO-ds (0 2.50 for *H and 6 39.52
for 13C).

IR Spectroscopy Protocol

o Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR)
technique. Place a small amount of the powdered sample directly on the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum over the range of 4000 to 400 cm~1.

o Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: Use a mass spectrometer with an Electrospray lonization (ESI) source
coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

o Data Acquisition:
o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]* or in negative ion mode to observe the deprotonated molecule [M-H]~.
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o Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a
fragmentation pattern.

o Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the
molecular ion and to identify the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic
characterization of 4-Bromoquinoline-8-carboxylic acid.
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Caption: Workflow for the spectroscopic analysis of 4-Bromoquinoline-8-carboxylic acid.
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Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-Bromoquinoline-8-carboxylic acid. The analysis of the predicted *H NMR, 13C NMR, IR,
and mass spectra, in conjunction with the provided experimental protocols, offers a robust
framework for the structural characterization of this important molecule. These data and
methodologies are essential for ensuring the identity and purity of 4-Bromoquinoline-8-
carboxylic acid in research and development settings, particularly in the fields of medicinal
chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b2929349?utm_src=pdf-body
https://www.benchchem.com/product/b2929349?utm_src=pdf-body
https://www.benchchem.com/product/b2929349?utm_src=pdf-body
https://www.benchchem.com/product/b2929349?utm_src=pdf-custom-synthesis
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.acdlabs.com/products/spectrus-platform/ms-fragmenter/
https://www.benchchem.com/product/b2929349#spectroscopic-data-nmr-ir-ms-of-4-bromoquinoline-8-carboxylic-acid
https://www.benchchem.com/product/b2929349#spectroscopic-data-nmr-ir-ms-of-4-bromoquinoline-8-carboxylic-acid
https://www.benchchem.com/product/b2929349#spectroscopic-data-nmr-ir-ms-of-4-bromoquinoline-8-carboxylic-acid
https://www.benchchem.com/product/b2929349#spectroscopic-data-nmr-ir-ms-of-4-bromoquinoline-8-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2929349?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2929349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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